2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes reveals the metabolic pathways and potential toxicological implications of chloroacetamide compounds. Although the specific compound is not directly mentioned, this study can shed light on the metabolic fate and potential environmental and health impacts of structurally related acetamide derivatives (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Biological Evaluation of Amide Derivatives
The synthesis and evaluation of amide derivatives for their biological activities, such as inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), as conducted by Saxena et al. (2009), highlights the relevance of amide derivatives in developing therapeutic agents. This research exemplifies how structural modifications can influence biological activity, providing a framework for further exploration of novel amide compounds for therapeutic applications (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Structural Study on Co-Crystals and Salts of Quinoline Derivatives
Karmakar et al. (2009) conducted a structural study on co-crystals and a salt of quinoline derivatives having an amide bond. This research emphasizes the importance of studying the structural aspects of amide derivatives to understand their physicochemical properties and potential applications in material science (Karmakar, Kalita, & Baruah, 2009).
Intramolecular Cyclization to Pyrrolidin-2-ones
Galeazzi et al. (1996) explored a convenient approach to achieve diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones by intramolecular cyclization of N-(2-alken-1-yl)amides. This research could provide insights into synthetic strategies that might be applicable to the synthesis of structurally related compounds, highlighting the versatility of amide derivatives in organic synthesis (Galeazzi, Mobbili, & Orena, 1996).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-17-9-6-15(7-10-17)13-20(24)22-16-8-11-18(19(14-16)26-2)23-12-4-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYZFPQOABGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.